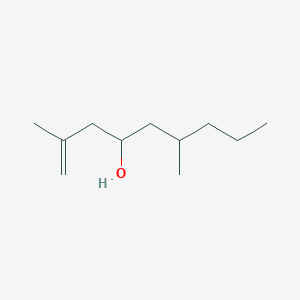
2,6-Dimethylnon-1-EN-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylnon-1-EN-4-OL is an organic compound characterized by the presence of a double bond and a hydroxyl group. This compound is part of the family of alkenes and alcohols, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylnon-1-EN-4-OL can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide reacts with a carbonyl compound to form the desired alcohol. For instance, reacting 3,5-dimethylhexanal with an isopropyl magnesium halide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of precursors such as 2,5,7-trimethyl-4-octen-3-ol or 6,8-dimethyl-3-nonen-2-ol. Catalysts like Raney nickel or palladium on carbon are typically used in these processes .
化学反応の分析
Types of Reactions
2,6-Dimethylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 2,6-Dimethylnon-1-EN-4-one
Reduction: this compound
Substitution: 2,6-Dimethylnon-1-EN-4-chloride or 2,6-Dimethylnon-1-EN-4-bromide
科学的研究の応用
2,6-Dimethylnon-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 2,6-Dimethylnon-1-EN-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond can participate in various chemical reactions, altering the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
- 2,5,7-Trimethyloctane-3-ol
- 2,4-Dimethylnonane-8-ol
- 6,8-Dimethyl-3-nonen-2-ol
Uniqueness
2,6-Dimethylnon-1-EN-4-OL is unique due to its specific structural features, such as the position of the double bond and the hydroxyl group. These characteristics confer distinct reactivity and properties compared to similar compounds .
特性
CAS番号 |
64106-80-5 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
2,6-dimethylnon-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-10(4)8-11(12)7-9(2)3/h10-12H,2,5-8H2,1,3-4H3 |
InChIキー |
BMDAFRRPUFIDPB-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(CC(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
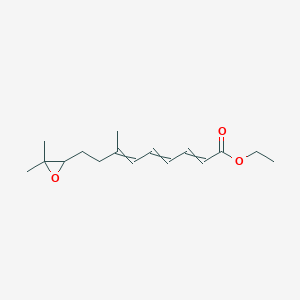
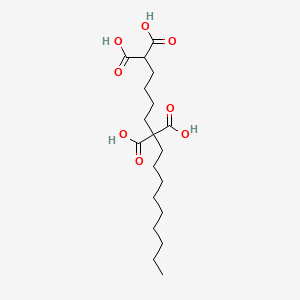
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
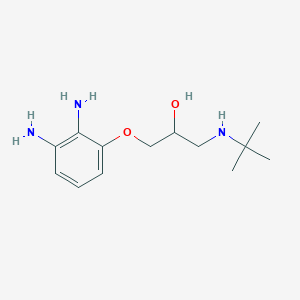
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
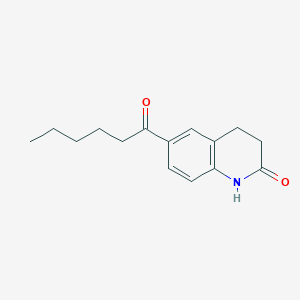
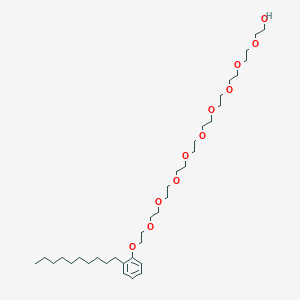

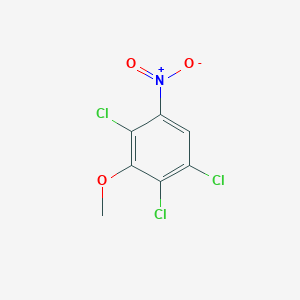

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
